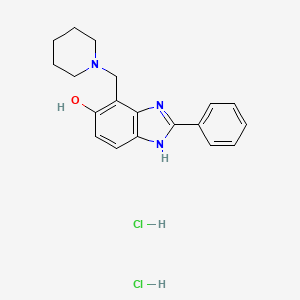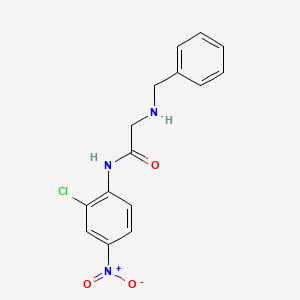
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride, also known as P5M6, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate inflammation. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been shown to inhibit HIV replication by targeting CK2-mediated phosphorylation of the viral protein Tat.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are some limitations to the use of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride may have off-target effects on other proteins that share structural similarities with CK2.
Orientations Futures
There are several future directions for the study of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride. One direction is to study the role of CK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to inhibit CK2-mediated phosphorylation of tau protein, which is implicated in the pathogenesis of these diseases. Another direction is to study the role of CK2 in cancer therapy. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Finally, 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be used as a starting point for the development of new CK2 inhibitors with improved potency and selectivity.
Méthodes De Synthèse
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be synthesized by reacting 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazole with hydrochloric acid in ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been used to study the role of CK2 in HIV replication, inflammation, and neurodegeneration.
Propriétés
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.2ClH/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14;;/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZCFUAEIQRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)